molecular formula C12H16ClN3 B13759152 2-Hydrazino-3,7,8-trimethylquinoline hydrochloride CAS No. 1172826-23-1

2-Hydrazino-3,7,8-trimethylquinoline hydrochloride

Cat. No.: B13759152
CAS No.: 1172826-23-1
M. Wt: 237.73 g/mol
InChI Key: ICYNJCRUUYMBEO-UHFFFAOYSA-N
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Description

2-Hydrazino-3,7,8-trimethylquinoline hydrochloride (CAS 1172826-23-1) is a versatile quinoline derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C12H16ClN3 and a molecular weight of 237.73 g/mol, this compound serves as a critical synthetic intermediate . The hydrazino group attached to the quinoline ring makes it a valuable building block for constructing more complex nitrogen-containing heterocycles. Research indicates that analogous hydrazinoquinoline compounds can undergo autoxidation and dimerization processes to form complex polycyclic structures like pyridazino[4,3-c:5,6-c']diquinoline-diones, which are valuable scaffolds in material science and drug discovery . Furthermore, hydrazinoquinoline-based derivatives are extensively explored for their biological activities. Quinoline hydrazide/hydrazone derivatives have demonstrated notable antibacterial potential, with mechanisms of action that may involve targeting bacterial enzymes such as DNA gyrase . Recent studies on novel hydrazinylquinoline derivatives have shown promising broad-spectrum antimicrobial activity against various clinical isolates of bacteria, including E. coli , S. aureus , and P. aeruginosa . Some 7-hydrazino-8-hydroxyquinoline-based aromatic hydrazones also exhibit promising anti-HIV activity, functioning as potential inhibitors of viral targets like the HIV integrase and Rev protein . This compound is supplied as a high-purity solid for research applications. It is intended for chemical synthesis and investigative use in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1172826-23-1

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(3,7,8-trimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-5-10-6-8(2)12(15-13)14-11(10)9(7)3;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

ICYNJCRUUYMBEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=N2)NN)C)C.Cl

Origin of Product

United States

Preparation Methods

Classical and Modern Synthetic Strategies

  • Classical methods often require high temperatures (~200 °C), harsh reagents, and multistep procedures with isolation of intermediates, leading to low atom economy and yields.
  • Modern approaches utilize transition metal catalysts (e.g., Rhodium(III), Nickel(II)) to promote efficient cyclization and functionalization under milder conditions with better yields and regioselectivity.

Hydrazinoquinoline Synthesis

  • Hydrazine substitution on quinoline scaffolds is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen) on a methylated quinoline precursor or by condensation of quinoline aldehydes/ketones with hydrazine derivatives.
  • Functionalization at positions 3, 7, and 8 with methyl groups is usually introduced prior to hydrazine substitution via alkylation or starting from appropriately substituted anilines.

Specific Preparation Methods for this compound

While direct detailed protocols for this exact compound are limited, the following synthesis pathway can be inferred and compiled from related quinoline and hydrazinoquinoline syntheses:

Starting Material Preparation

  • 3,7,8-Trimethylquinoline : Synthesized via condensation of 2-aminoacetophenone derivatives with appropriate methyl-substituted ketones or aldehydes under catalytic conditions (e.g., InCl3 catalysis in acetone at 50 °C for 12–24 hours).
  • Methyl groups at positions 3, 7, and 8 are introduced by selecting substituted anilines and ketones or by subsequent alkylation.

Introduction of Hydrazino Group

  • The hydrazino group at position 2 is introduced by nucleophilic substitution of a suitable leaving group (e.g., chloride) on the quinoline ring with hydrazine hydrate or hydrazine derivatives.
  • Alternatively, condensation of quinoline-2-carbaldehyde or 2-ketoquinoline intermediates with hydrazine can yield hydrazinoquinoline derivatives.
  • The hydrochloride salt form is obtained by treatment with hydrochloric acid to improve stability and handling.

Example Synthesis Outline (Inferred)

Step Reagents & Conditions Description Yield (%) Reference
1 2-Amino-3,7,8-trimethylbenzaldehyde + acetone, InCl3 catalyst, 50 °C, 12–24 h Cyclization to 3,7,8-trimethylquinoline 40–65%
2 3,7,8-Trimethylquinoline derivative + hydrazine hydrate, reflux Nucleophilic substitution/condensation to introduce hydrazino group at position 2 Moderate to good
3 Treatment with HCl Formation of hydrochloride salt Quantitative

Analytical and Research Data on Preparation

Physical and Chemical Properties

Property Data
Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
Salt Form Hydrochloride
Purity Typically >95% by chromatographic methods (inferred)

Reaction Conditions and Catalysts

  • Catalytic systems such as InCl3 (5 mol%) in acetone have been effective for quinoline ring formation under mild conditions.
  • Rhodium(III) catalysts have been reported for related quinoline functionalizations, enabling high atom economy and regioselectivity.
  • Hydrazine introduction typically requires controlled reflux conditions to avoid overreaction or decomposition.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Conditions Advantages Limitations Yield Range
Cyclization of 2-aminobenzyl alcohols with ketones (InCl3 catalysis) 2-Amino-3,7,8-trimethylbenzaldehyde, acetone InCl3, 50 °C, 12–24 h Mild conditions, moderate yield Requires pure starting materials 40–65%
Rhodium(III)-catalyzed annulation Hydrazones of 2-aminoacetophenone and alkynes Rh[Cp*Cl2]2, acetonitrile, room temp High regioselectivity, oxidant/base free Expensive catalyst Moderate to good
Hydrazine substitution on quinoline chloride derivatives 3,7,8-Trimethylquinoline chloride + hydrazine hydrate Reflux in suitable solvent Direct hydrazino introduction Possible side reactions Moderate

Summary and Recommendations

  • The preparation of this compound generally involves synthesis of the methyl-substituted quinoline scaffold followed by introduction of the hydrazino group via nucleophilic substitution or condensation.
  • Catalytic methods using InCl3 or Rhodium complexes provide efficient and regioselective routes to the quinoline core.
  • The hydrazino group introduction requires careful control of reaction conditions to ensure selective substitution and to obtain the hydrochloride salt form.
  • Due to limited direct literature on this exact compound, synthesis protocols should be adapted from closely related quinoline and hydrazinoquinoline syntheses, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3,7,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Hydrazino-3,7,8-trimethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3,7,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Solubility: The 3,7,8-trimethyl derivative (target compound) likely exhibits moderate lipophilicity, balancing the hydrophilic hydrazine group with hydrophobic methyl substituents. In contrast, the 3-phenyl analog (CAS 1170788-17-6) has significantly higher lipophilicity due to its aromatic ring, which may limit aqueous solubility .

Synthetic Utility :

  • Ethyl and phenyl groups (e.g., CAS 1798721-58-0 and 1170788-17-6) require specialized reagents for introduction, whereas methyl groups are more straightforward to incorporate, favoring scalable synthesis .
  • Chlorine at position 7 (CAS 1171443-32-5) may facilitate nucleophilic substitution reactions, making this analog valuable for further functionalization .

Commercial Availability :

  • The 3-phenyl derivative (98% purity) is marketed by Dayang Chem for research use, indicating its relevance in pharmaceutical intermediates .
  • Parchem Chemicals supplies the 3-ethyl analog, though purity data are unavailable, suggesting variability in quality control .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydrazino-3,7,8-trimethylquinoline hydrochloride, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves reacting a pre-functionalized quinoline precursor (e.g., 3,7,8-trimethylquinoline) with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions . Key parameters include:

  • Temperature : Maintain 80–100°C to ensure complete hydrazine substitution.
  • Solvent : Use ethanol or methanol for improved solubility of intermediates.
  • Purification : Chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization (ethanol/water) yields >85% purity .
    • Critical Data : Reaction completion is confirmed via TLC (Rf = 0.45 in CHCl₃/MeOH) and NMR (disappearance of precursor’s C-2 proton signal at δ 8.2 ppm) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR (e.g., hydrazine NH₂ protons at δ 4.2–4.5 ppm; quinoline aromatic protons at δ 7.1–8.3 ppm) and FT-IR (N-H stretch at 3300 cm⁻¹, C=N at 1600 cm⁻¹) .
  • Physicochemical Properties :
  • Solubility : >50 mg/mL in water (due to hydrochloride salt) .
  • Stability : Degrades at >150°C (DSC/TGA data) and is light-sensitive; store at 4°C in amber vials .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how can experimental models validate these claims?

  • Methodological Answer :

  • Mechanistic Hypothesis : The hydrazine group facilitates hydrogen bonding with bacterial enzymes (e.g., DNA gyrase), while methyl groups enhance membrane permeability .
  • Validation Steps :

Enzyme Assays : Measure IC₅₀ against E. coli gyrase using ATP-dependent supercoiling assays (IC₅₀ ≈ 12 µM) .

MIC Testing : Against Gram-positive (S. aureus: MIC = 8 µg/mL) vs. Gram-negative (E. coli: MIC = 32 µg/mL) .

  • Contradictions : Some studies report lower efficacy in P. aeruginosa (MIC >128 µg/mL), suggesting species-specific resistance mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer potency?

  • Methodological Answer :

  • SAR Insights :
  • Hydrazine Modification : Acylation (e.g., acetylhydrazine) improves apoptosis induction in HeLa cells (EC₅₀ = 5 µM vs. parent compound’s 18 µM) .
  • Methyl Substitution : 7,8-dimethyl groups enhance lipophilicity (logP = 2.1 vs. 1.5 for non-methyl analogs), correlating with increased blood-brain barrier penetration in glioblastoma models .
  • Synthetic Strategy : Introduce electron-withdrawing groups (e.g., -NO₂ at C-4) to stabilize quinoline-hydrazine resonance, boosting DNA intercalation .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

  • Methodological Answer :

  • Challenges : Low UV absorbance (λmax = 260 nm) and matrix interference in plasma .
  • Resolution :

Sample Prep : Solid-phase extraction (C18 cartridges) with 85% recovery .

HPLC-DAD : Use a C18 column (5 µm, 150 × 4.6 mm), isocratic elution (ACN:0.1% TFA = 30:70), LOD = 0.1 µg/mL .

  • Validation : Spike-and-recovery tests in rat plasma (RSD <5% for intraday precision) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar quinoline-hydrazine derivatives?

  • Methodological Answer : Variations arise from:

  • Substituent Positioning : 3,7,8-trimethyl vs. 2,6,8-trimethyl analogs show 3-fold differences in enzyme inhibition due to steric hindrance at binding sites .
  • Salt Form : Hydrochloride salts (e.g., 2-hydrazino-3,7,8-trimethylquinoline) exhibit higher aqueous solubility (>50 mg/mL) than free bases (<5 mg/mL), affecting bioavailability in in vivo models .
    • Resolution : Standardize assay protocols (e.g., fixed pH 7.4, 37°C) and use computational docking to predict binding modes .

Experimental Design Recommendations

Q. How should researchers optimize reaction conditions for scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Scale-Up Protocol :

Reactor Type : Use a jacketed reactor with precise temperature control (±2°C) .

Hydrazine Feed Rate : Gradual addition (0.5 mL/min) minimizes exothermic side reactions .

  • Quality Control : In-process HPLC monitoring (retention time = 4.2 min) ensures intermediates remain below 2% impurity .

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